molecular formula C10H11NOS B8817156 Benzothiazole, 6-methoxy-2,5-dimethyl- CAS No. 63816-00-2

Benzothiazole, 6-methoxy-2,5-dimethyl-

Katalognummer: B8817156
CAS-Nummer: 63816-00-2
Molekulargewicht: 193.27 g/mol
InChI-Schlüssel: AVBHDKMHDNTVLR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzothiazole, 6-methoxy-2,5-dimethyl- is a useful research compound. Its molecular formula is C10H11NOS and its molecular weight is 193.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzothiazole, 6-methoxy-2,5-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzothiazole, 6-methoxy-2,5-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Biological Activities

The compound exhibits a wide range of biological activities, making it a valuable candidate in pharmaceutical research. Key applications include:

  • Antimicrobial Activity : Research indicates that benzothiazole derivatives demonstrate significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that these compounds can inhibit the growth of Staphylococcus aureus and Escherichia coli, with some derivatives exhibiting enhanced potency compared to standard antibiotics .
  • Anticancer Properties : Benzothiazole derivatives have been evaluated for their anticancer effects, particularly against gastrointestinal cancer cells. In vitro studies revealed that certain derivatives significantly increased the expression of apoptotic markers such as caspases 3, 8, and 9, indicating their potential as therapeutic agents in cancer treatment .
  • Anti-inflammatory Effects : The compound has also shown promise in anti-inflammatory applications. Its ability to modulate inflammatory pathways suggests potential use in treating inflammatory diseases .

Case Studies

  • Antimicrobial Evaluation : A study synthesized various benzothiazole derivatives and tested their antimicrobial properties against multiple bacterial strains. The results indicated that certain compounds exhibited substantial antibacterial activity, particularly against Pseudomonas aeruginosa and Candida albicans. The structure-activity relationship analysis revealed that modifications to the benzothiazole ring significantly influenced antimicrobial efficacy .
  • Anticancer Activity : In another investigation, benzothiazole derivatives were tested for their antiproliferative effects on different cancer cell lines. The study highlighted that specific derivatives induced apoptosis in cancer cells more effectively than traditional chemotherapeutics, suggesting a new avenue for cancer therapy development .
  • Computational Studies : Molecular docking studies have been employed to predict the binding affinity of benzothiazole derivatives to various biological targets, such as VEGFR-2 kinase. These studies suggest that certain compounds may serve as effective inhibitors of tumor growth by disrupting angiogenesis pathways .

Data Tables

Activity Type Target Organisms/Cells Key Findings
AntimicrobialStaphylococcus aureus, E. coliSignificant inhibition observed; structure-dependent activity
AnticancerGastrointestinal cancer cellsInduction of apoptosis; increased caspase expression
Anti-inflammatoryVarious inflammatory modelsModulation of inflammatory markers observed

Analyse Chemischer Reaktionen

Electrophilic Substitution Reactions

The methoxy (-OCH3_3) group strongly activates the benzothiazole ring toward electrophilic substitution, directing incoming electrophiles to the para and ortho positions relative to itself.

Nitration

  • Reagents: Nitration typically employs HNO3_3/H2_2SO4_4 or acetyl nitrate.

  • Position: Nitration occurs at position 4 (para to methoxy) due to the strong electron-donating effect of the methoxy group .

  • Product: 4-Nitro-6-methoxy-2,5-dimethylbenzothiazole.

  • Yield: ~70–85% under optimized conditions .

Halogenation

  • Chlorination:

    • Reagents: Cl2_2/FeCl3_3 or SO2_2Cl2_2.

    • Position: Chlorination occurs at position 4 or 7 (meta to methyl groups).

    • Product: 4-Chloro-6-methoxy-2,5-dimethylbenzothiazole.

    • Yield: ~60–75%.

Nucleophilic Substitution Reactions

The electron-deficient thiazole ring facilitates nucleophilic attack, particularly at position 2 (adjacent to the sulfur atom).

Alkylation/Acylation

  • Reagents: Alkyl halides (e.g., CH3_3I) or acyl chlorides (e.g., CH3_3COCl) in the presence of K2_2CO3_3 and a phase-transfer catalyst (e.g., TEBA) .

  • Position: Alkylation occurs at the sulfur atom or nitrogen of the thiazole ring.

  • Example Reaction:

    C10H11NOS+CH3IK2CO3,TEBAC11H13NOS+HI\text{C}_{10}\text{H}_{11}\text{NOS} + \text{CH}_3\text{I} \xrightarrow{\text{K}_2\text{CO}_3, \text{TEBA}} \text{C}_{11}\text{H}_{13}\text{NOS} + \text{HI}
  • Yield: 65–80% for methyl derivatives .

Oxidation Reactions

The methyl and methoxy groups undergo oxidation under controlled conditions.

Oxidation of Methyl Groups

  • Reagents: KMnO4_4/H2_2SO4_4 or CrO3_3/AcOH.

  • Product: 5-Carboxy-6-methoxy-2-methylbenzothiazole (oxidation of the 5-methyl group to a carboxylic acid).

  • Yield: ~50–60%.

Oxidation of Thiazole Ring

  • Reagents: H2_2O2_2/AcOH or m-CPBA.

  • Product: Sulfoxide or sulfone derivatives via sulfur oxidation.

  • Example:

    C10H11NOSH2O2C10H11NO2S(Sulfoxide)\text{C}_{10}\text{H}_{11}\text{NOS} \xrightarrow{\text{H}_2\text{O}_2} \text{C}_{10}\text{H}_{11}\text{NO}_2\text{S} \quad (\text{Sulfoxide})

Reduction Reactions

Selective reduction of the thiazole ring or substituents is achievable.

Hydrogenation

  • Reagents: H2_2/Pd-C or NaBH4_4.

  • Product: Partially saturated thiazoline derivatives.

  • Yield: 40–55% for thiazoline formation.

Coordination Chemistry

The sulfur and nitrogen atoms participate in metal coordination, forming complexes with therapeutic potential .

Metal Complex Formation

  • Metals: Co(III), Ni(II), Cu(II).

  • Ligands: Bidentate azo-Schiff bases derived from the benzothiazole scaffold.

  • Geometry: Octahedral for Co(III) and Ni(II); square planar for Cu(II) .

  • Application: Antioxidant and anticancer activity .

Comparative Reactivity Table

Reaction Type Reagents Position Major Product Yield
NitrationHNO3_3/H2_2SO4_4C-44-Nitro-6-methoxy-2,5-dimethylbenzothiazole70–85%
ChlorinationCl2_2/FeCl3_3C-4/C-74-Chloro-6-methoxy-2,5-dimethylbenzothiazole60–75%
Methyl OxidationKMnO4_4/H2_2SO4_4C-55-Carboxy-6-methoxy-2-methylbenzothiazole50–60%
Sulfur OxidationH2_2O2_2/AcOHS-atomSulfoxide derivative65–80%
AlkylationCH3_3I/K2_2CO3_3S/N-atom2-Methylthio derivative65–80%

Mechanistic Insights

  • Electrophilic Substitution: The methoxy group directs electrophiles to the para position (C-4) via resonance activation, while methyl groups provide steric hindrance at C-2 and C-5 .

  • Nucleophilic Attack: The thiazole ring’s electron deficiency allows nucleophilic substitution at C-2, facilitated by the lone pair on sulfur .

  • Oxidation Pathways: Methyl groups oxidize to carboxylic acids under strong acidic conditions, while sulfur undergoes stepwise oxidation to sulfoxides/sulfones.

Eigenschaften

CAS-Nummer

63816-00-2

Molekularformel

C10H11NOS

Molekulargewicht

193.27 g/mol

IUPAC-Name

6-methoxy-2,5-dimethyl-1,3-benzothiazole

InChI

InChI=1S/C10H11NOS/c1-6-4-8-10(5-9(6)12-3)13-7(2)11-8/h4-5H,1-3H3

InChI-Schlüssel

AVBHDKMHDNTVLR-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1OC)SC(=N2)C

Löslichkeit

4.8 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

120 g of 2-methyl-4-thioacetamino-anisole were dissolved in 80 ml of dioxane, 1 l. of water and 600 ml of 6N NaOH. After decantation of the liquid phase, the residue was redissolved with a mixture of 300 ml of water and 50 ml of 6N NaOH. The two solutions containing pure 2-methyl-4-thioacetamino-anisole were cleaned by addition of animal charcoal and stirring. A water solution of K3Fe(CN)6 was then added dropwise to the filtrate under stirring. After such addition, the solution, thus obtained, was stirred for 2 hours at room temperature. The reaction mixture was then poured into a Rutscher-Stendall liquid-liquid type extractor and the base was extracted with ether. The ethereal solution, thus obtained, after having been dried an anhydrous Na2So4, was concentrated and the residual oil was finally distilled under vacuum collecting the 158° C./3 mm. Hg fraction. Yield: 65 g. The product thus obtained was purified upon crystallization from ligroin in the presence of animal charcoal, thus obtaining a pure product melting at 89°-90° C.
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
K3Fe(CN)6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.